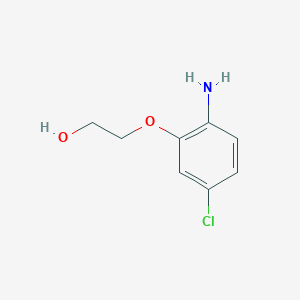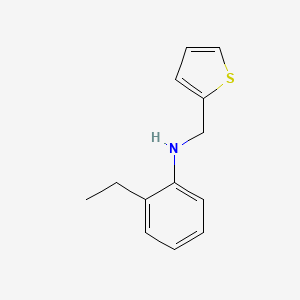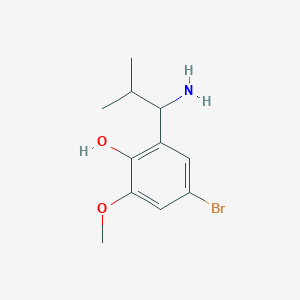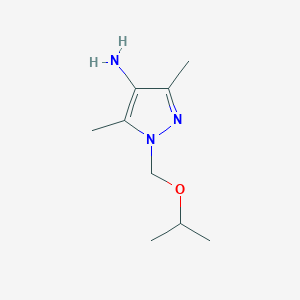amine](/img/structure/B13304169.png)
[1-(3,5-Difluorophenyl)ethyl](2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluorophenyl)ethylamine: is an organic compound characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a methoxyethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)ethylamine typically involves the coupling of a difluorophenyl precursor with an ethylamine derivative. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boronic acids with halides . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to meet regulatory standards for pharmaceutical or chemical applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyethylamine group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more saturated phenyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated phenyl derivatives.
Substitution: Formation of various substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(3,5-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine: In medicinal chemistry, 1-(3,5-Difluorophenyl)ethylamine is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxyethylamine group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
[1-(3,5-Difluorophenyl)ethyl]amine: Lacks the methoxyethyl group, which may result in different reactivity and biological activity.
1-(3,5-Difluorophenyl)methylamine: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties.
1-(3,5-Difluorophenyl)ethylamine: Has an ethoxy group instead of a methoxy group, which may affect its solubility and reactivity.
Uniqueness: The presence of both the difluorophenyl and methoxyethylamine groups in 1-(3,5-Difluorophenyl)ethylamine makes it unique, providing a balance of hydrophobic and hydrophilic properties. This combination can enhance its versatility in various applications, from chemical synthesis to biological research.
Eigenschaften
Molekularformel |
C11H15F2NO |
|---|---|
Molekulargewicht |
215.24 g/mol |
IUPAC-Name |
1-(3,5-difluorophenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C11H15F2NO/c1-8(14-3-4-15-2)9-5-10(12)7-11(13)6-9/h5-8,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
OJFYOOBKGPTLCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)F)F)NCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Ethylamino)methyl]-6-hydroxy-3,4-dihydropyrimidin-4-one](/img/structure/B13304087.png)


![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)




amine](/img/structure/B13304151.png)


![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)

![2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13304186.png)
